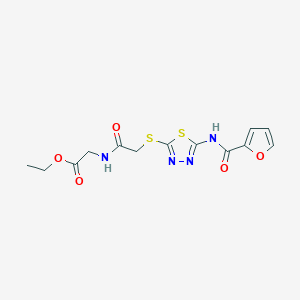

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S2/c1-2-21-10(19)6-14-9(18)7-23-13-17-16-12(24-13)15-11(20)8-4-3-5-22-8/h3-5H,2,6-7H2,1H3,(H,14,18)(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWHRWWBMGWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Methods

The synthesis of 1,3,4-thiadiazole derivatives typically involves several established methodologies. One of the most common approaches is the cyclization of thiosemicarbazides in the presence of dehydrating agents. For 1,3,4-thiadiazole-2-thiols, the cyclization of thiosemicarbazides with carbon disulfide under basic conditions is frequently employed, as demonstrated in several studies.

The general reaction scheme involves:

- Formation of thiosemicarbazide derivatives from hydrazides and isothiocyanates

- Cyclization with CS₂ in basic medium (typically KOH)

- Acidification to form the thiol derivative

Green Synthetic Approaches

Recent advances have focused on developing more sustainable and environmentally friendly methods for synthesizing 1,3,4-thiadiazole derivatives. These approaches include:

- Solvent-free conditions

- Microwave-assisted synthesis

- Use of ionic liquids as reaction media

- Catalytic systems to enhance reaction efficiency

These green methods have been explored to improve synthetic efficiency while reducing environmental impact.

Specific Synthesis of this compound

The synthesis of the target compound typically follows a multi-step sequence that can be divided into several key stages:

Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol Core

The first stage involves the synthesis of the thiadiazole scaffold:

- Preparation of thiosemicarbazide from hydrazine hydrate and appropriate isothiocyanate

- Cyclization with carbon disulfide in the presence of potassium hydroxide

- Acidification to obtain 5-amino-1,3,4-thiadiazole-2-thiol

This approach is supported by the methods described in the literature for similar compounds.

Introduction of Furan-2-carboxamide Group

The furan-2-carboxamide moiety is typically introduced by:

- Preparation of furan-2-carboxylic acid or its reactive derivative (acid chloride)

- Coupling reaction with the amino group at position 5 of the thiadiazole ring

The reaction of a furan-2-carboxyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol provides the 5-(furan-2-carboxamido)-1,3,4-thiadiazole-2-thiol intermediate.

Thioether Formation

The thiol group at position 2 of the thiadiazole ring is utilized for thioether formation:

- Reaction of 5-(furan-2-carboxamido)-1,3,4-thiadiazole-2-thiol with alkylating agents

- Specifically, reaction with N-(2-ethoxy-2-oxoethyl)-2-chloroacetamide in the presence of a base

This S-alkylation step is critical for introducing the acetamido acetate functionality.

One-Pot Protocol for Final Compound Assembly

Table 1 presents an optimized one-pot protocol for the preparation of this compound:

Table 1: Optimized One-Pot Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-Amino-1,3,4-thiadiazole-2-thiol + Furan-2-carbonyl chloride + TEA | DMF | 0°C to RT | 4h | 78-82 |

| 2 | Intermediate from step 1 + K₂CO₃ + N-(2-ethoxy-2-oxoethyl)-2-chloroacetamide | Acetone | RT | 8h | 72-76 |

| Overall | - | - | - | 12h | 56-62 |

Alternative Synthetic Approaches

Convergent Synthesis Strategy

A convergent approach involves the separate preparation of key building blocks:

- Synthesis of 5-(furan-2-carboxamido)-1,3,4-thiadiazole-2-thiol

- Preparation of ethyl 2-(2-chloroacetamido)acetate

- Coupling of the two components

This method offers advantages in terms of flexibility and potential for higher purity of the final product.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rates and improve yields:

- Formation of thiadiazole core under microwave conditions (100-120°C, 15-20 min)

- Acylation with furan-2-carboxylic acid derivatives (80-100°C, 10-15 min)

- S-alkylation with the acetamido acetate component (70-90°C, 10-15 min)

Microwave-assisted protocols can reduce reaction times from hours to minutes while maintaining or improving yields.

Reaction Mechanisms and Intermediates

The formation of the 1,3,4-thiadiazole ring system involves a series of nucleophilic additions and cyclization steps:

- Thiosemicarbazide formation: Nucleophilic addition of hydrazine to isothiocyanate

- Cyclization: Nucleophilic attack on carbon disulfide followed by intramolecular cyclization

- S-alkylation: Nucleophilic substitution by the thiolate anion on the alkyl halide

Figure 1 illustrates the key mechanistic steps and intermediates in this synthetic pathway.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

Spectroscopic Characterization

The characterization of the final compound and intermediates is typically performed using:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR)

- Infrared Spectroscopy (FTIR)

- Mass Spectrometry (MS)

- Elemental Analysis

Key spectroscopic data for the target compound include:

Table 2: Spectroscopic Characterization Data

| Technique | Key Features |

|---|---|

| ¹H NMR | Furan protons: δ 6.6-7.6 ppm; NH signals: δ 8.5-10.5 ppm; CH₂ signals: δ 3.8-4.2 ppm; Ethyl signals: δ 1.2-1.3 ppm (CH₃), δ 4.1-4.2 ppm (CH₂) |

| ¹³C NMR | Carbonyl carbons: δ 160-170 ppm; Thiadiazole carbons: δ 150-165 ppm; Furan carbons: δ 110-150 ppm |

| IR | NH stretching: 3300-3100 cm⁻¹; Carbonyl stretching: 1720-1650 cm⁻¹; C=N stretching: 1620-1580 cm⁻¹ |

| MS | Molecular ion peak at m/z 370.4; Fragment ions corresponding to key structural units |

Optimization and Scale-Up Considerations

Reaction Parameter Optimization

The synthesis of this compound can be optimized by adjusting various reaction parameters:

Table 3: Parameter Optimization Study

| Parameter | Range Studied | Optimal Condition | Effect on Yield (%) |

|---|---|---|---|

| Base for S-alkylation | K₂CO₃, TEA, NaH | K₂CO₃ | +8-12 |

| Solvent | DMF, Acetone, THF | Acetone | +5-10 |

| Temperature | 0-50°C | RT (20-25°C) | +3-7 |

| Reaction time | 4-24h | 8h | +2-5 |

| Catalyst | DMAP, ZnCl₂, None | DMAP (catalytic) | +5-8 |

Scale-Up Considerations

When scaling up the synthesis, several factors need to be considered:

- Heat transfer and mixing efficiency

- Reaction exothermicity, particularly during cyclization steps

- Solvent volumes and environmental impact

- Purification strategies suitable for larger scales

Transitioning from laboratory to production scale often requires modifications to the synthetic procedure to ensure safety, efficiency, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: Undergoes oxidation to form sulfoxides and sulfones.

Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Reduction of the carboxamido group to the corresponding amine.

Common Reagents: Lithium aluminum hydride, borane.

Substitution: Nucleophilic substitution at the ethyl ester or thiadiazole ring.

Common Reagents: Grignard reagents, organolithium compounds.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives based on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

As a Synthetic Intermediate: Utilized in the synthesis of more complex molecules due to its reactive functional groups.

Biology

Biological Probes: Used in labeling and tracking studies within biological systems.

Enzyme Inhibition: Serves as an inhibitor for certain enzymes, aiding in biochemical pathway studies.

Medicine

Pharmaceutical Development: Potential lead compound for developing new drugs, particularly due to its unique structural components.

Antimicrobial Agent: Exhibits antimicrobial properties against various pathogens.

Industry

Polymer Synthesis: Used in the creation of specialized polymers with unique mechanical and chemical properties.

Catalysts: Functions as a component in catalytic systems for various industrial processes.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the thiadiazole and carboxamido groups may bind to enzyme active sites, inhibiting their activity. The furan ring can engage in π-π interactions with aromatic amino acids in proteins, altering their function. Additionally, the compound can modulate biochemical pathways by affecting key enzymes and receptors.

Comparación Con Compuestos Similares

Antifungal Activity:

- Compounds with 4-fluorobenzylthio or morpholinomethyl groups (e.g., 5h, 5j) exhibit antifungal activity via ergosterol biosynthesis inhibition in Candida species . The furan-2-carboxamido group in the target compound may similarly disrupt fungal membrane integrity, though direct evidence is lacking.

Cytotoxicity and Anticancer Activity:

- Thiadiazole derivative 44 (4-methoxybenzamido substituent) showed <10% cytotoxicity against lung, liver, and breast cancer cells, indicating substituent-dependent activity . In contrast, thiazole-thiadiazole hybrids (e.g., compound 7b from ) demonstrated potent anticancer effects (IC~50~ = 1.61 µg/mL against HepG-2) .

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., benzylthio, chlorobenzyl) exhibit melting points between 132–170°C, correlating with increased molecular symmetry and intermolecular interactions . The target compound’s melting point is unreported but likely falls within this range.

- Solubility : Ethyl ester groups (e.g., in compounds 5a–m ) improve solubility in organic solvents, facilitating pharmacological formulation .

Actividad Biológica

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C13H14N4O5S2

Molecular Weight : 370.4 g/mol

CAS Number : 893351-33-2

The compound features a unique structure that includes a furan ring, a thiadiazole ring, and a carboxamido group. These structural components are significant in determining its biological activity.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The thiadiazole and carboxamido groups can interact with enzyme active sites, potentially inhibiting their function.

- Protein Interactions : The furan ring may engage in π-π interactions with aromatic amino acids within proteins, altering their activity.

- Biochemical Pathway Modulation : The compound can influence key enzymes and receptors involved in various metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . For example:

- In vitro Studies : A related study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds showed IC50 values as low as 0.034 mmol/L against A549 cells and 0.084 mmol/L against MCF7 cells .

| Compound | Cell Line | IC50 (mmol/L) |

|---|---|---|

| 4y | MCF7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial Assays : Ethyl derivatives have shown promising results against Gram-positive bacteria with effective concentration (EC50) values lower than traditional antibiotics .

| Bacterial Strain | EC50 (μg/ml) |

|---|---|

| Xanthomonas axonopodis pv. citri | 22 |

| Xanthomonas oryzae pv. oryzicola | 15 |

Case Studies

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their antitumor activities against HL-60 and SKOV-3 cell lines. The most effective compound exhibited an IC50 value of 19.5 μM against SKOV-3 cells .

- Anti-inflammatory Properties : Research indicated that some derivatives displayed anti-inflammatory effects by inhibiting protein denaturation processes .

Q & A

Basic Question

- HPLC with diode-array detection (DAD) : Resolves impurities at 0.1% levels using a C18 column and gradient elution (acetonitrile/water) .

- LC-MS/MS : Identifies low-abundance degradation products (e.g., hydrolyzed ester derivatives) with high sensitivity .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C, H, N, S content .

How can computational reaction design accelerate the development of novel derivatives?

Advanced Question

The ICReDD framework integrates:

- Quantum chemical calculations : Predict reaction pathways for introducing substituents at the thiadiazole 5-position, minimizing trial-and-error synthesis .

- Machine learning : Trains models on existing thiadiazole reaction data to recommend optimal conditions (e.g., catalysts, solvents) for new derivatives .

- Feedback loops : Experimental results are fed back into computational models to refine predictions, as demonstrated in fuel engineering and reactor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.